molecular formula C23H26N4O4 B11438709 N-(3,5-dimethoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl]acetamide

N-(3,5-dimethoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl]acetamide

Cat. No.: B11438709
M. Wt: 422.5 g/mol
InChI Key: CAQQYTGAKZZFOM-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyaniline and 2-chloroquinoxaline, which undergo a series of reactions such as nucleophilic substitution, cyclization, and amide formation. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of quinoxaline compounds are investigated for their potential as drug candidates. They may act on specific molecular targets to treat diseases like cancer, infections, or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

  • 2-Phenylquinoxaline
  • 2-Methylquinoxaline
  • 2,3-Dihydroquinoxaline

Uniqueness

N-(3,5-DIMETHOXYPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and piperidinyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide

InChI

InChI=1S/C23H26N4O4/c1-30-17-12-16(13-18(14-17)31-2)24-21(28)15-27-20-9-5-4-8-19(20)25-22(23(27)29)26-10-6-3-7-11-26/h4-5,8-9,12-14H,3,6-7,10-11,15H2,1-2H3,(H,24,28)

InChI Key

CAQQYTGAKZZFOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4)OC

Origin of Product

United States

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